Cas no 1643-30-7 (3-(4-bromophenyl)propanoic acid)
3-(4-bromophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Bromophenyl)propionic acid
- N-BOC-N-METHYL-BUTANE-1,4-DIAMINE
- N-(4-AMINOBUTYL)-N-BOC-METHYLAMINE
- N-(4-AMINOBUTYL)-N-METHYL CARBAMIC ACID TERT-BUTYL ESTER
- RARECHEM AL BO 0921
- TERT-BUTYL 4-AMINOBUTYLMETHYLCARBAMATE
- (4-AMINO-BUTYL)-METHYL-CARBAMIC ACID TERT-BUTYL ESTER
- 3-(4-BROMOPHENYL)PROPANOIC ACID
- Hydrocinnamicacid, p-bromo- (7CI,8CI)
- 4-Bromohydrocinnamic acid
- BUTTPARK 51\07-26
- BUTTPARK 90\06-33
- ThebroMopropionate
- 4-Bromobenzenepropanoic acid
- 4-bromobenzenepropionic acid
- Benzenepropanoic acid, 4-bromo-
- 3-(4-bromo-phenyl)-propionic acid
- p-bromohydrocinnamic acid
- 3-(4-bromophenyl)-propionic acid
- 3-(4-bromophenyl)propanoicacid
- PubChem19769
- 4-Bromophenylpropionic Acid
- KSC494I3B
- AMBZ0173
- 3-(4-Bromophenyl)propionicAcid
- CHEMBL1829799
- CS-W019863
- BB 0267977
- AB3203
- AM20061176
- AC-8263
- DTXSID40370830
- SCHEMBL5455
- HMS1739G14
- 1643-30-7
- 3-(4-Bromophenyl)propionic acid, 98%
- B3753
- AKOS000112345
- NCSTWHYWOVZDOC-UHFFFAOYSA-N
- Z118438622
- MFCD01310793
- A3648
- F9995-0936
- AS-18665
- SY013641
- FT-0602087
- EN300-99556
- 3-(4-bromophenyl)-propanoic acid
- J-510665
- AB08447
- 3-(4-bromophenyl)propanoic acid;3-(4-Bromophenyl)propionic Acid
- BBL100268
- DTXCID60321864
- STL553834
- FB54163
- 3-(4-bromophenyl)propanoic acid
-
- MDL: MFCD01310793
- Inchi: 1S/C9H9BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
- InChI Key: NCSTWHYWOVZDOC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCC(=O)O
Computed Properties
- Exact Mass: 227.97900
- Monoisotopic Mass: 227.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Powder.
- Density: 1.531
- Melting Point: 132.0 to 136.0 deg-C
- Boiling Point: 250°C/30mmHg(lit.)
- Flash Point: 157.2℃
- Refractive Index: 1.579
- PSA: 37.30000
- LogP: 2.46630
- Solubility: Not determined
3-(4-bromophenyl)propanoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:3261
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R22; R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
3-(4-bromophenyl)propanoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(4-bromophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018312-1g |
3-(4-Bromophenyl)propionic acid |
1643-30-7 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Alichem | A015031545-250mg |
3-(4-Bromophenyl)propionic acid |
1643-30-7 | 98% | 250mg |
741.20 USD | 2021-05-31 | |
| Alichem | A015031545-500mg |
3-(4-Bromophenyl)propionic acid |
1643-30-7 | 98% | 500mg |
1,019.20 USD | 2021-05-31 | |
| Alichem | A015031545-1g |
3-(4-Bromophenyl)propionic acid |
1643-30-7 | 98% | 1g |
1,668.15 USD | 2021-05-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123074-100g |
3-(4-bromophenyl)propanoic acid |
1643-30-7 | >98.0%(GC) | 100g |
¥517.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123074-1g |
3-(4-bromophenyl)propanoic acid |
1643-30-7 | >98.0%(GC) | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123074-25g |
3-(4-bromophenyl)propanoic acid |
1643-30-7 | >98.0%(GC) | 25g |
¥139.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123074-5g |
3-(4-bromophenyl)propanoic acid |
1643-30-7 | >98.0%(GC) | 5g |
¥39.90 | 2023-09-04 | |
| Fluorochem | 018312-5g |
3-(4-Bromophenyl)propionic acid |
1643-30-7 | 98% | 5g |
£18.00 | 2022-02-28 | |
| Fluorochem | 018312-25g |
3-(4-Bromophenyl)propionic acid |
1643-30-7 | 98% | 25g |
£55.00 | 2022-02-28 |
3-(4-bromophenyl)propanoic acid Suppliers
3-(4-bromophenyl)propanoic acid Related Literature
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1. Design and preparation of serine–threonine protein phosphatase inhibitors based upon the nodularin and microcystin toxin structures. Part 3Kerri L. Webster,Antony B. Maude,Michael E. O'Donnell,Amit P. Mehrotra,David Gani J. Chem. Soc. Perkin Trans. 1 2001 1673
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Ding-Kun Ji,Giacomo Reina,Shi Guo,Matilde Eredia,Paolo Samorì,Cécilia Ménard-Moyon,Alberto Bianco Nanoscale Horiz. 2020 5 1240
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Kirill Kolmakov,Christian Wurm,Maksim V. Sednev,Mariano L. Bossi,Vladimir N. Belov,Stefan W. Hell Photochem. Photobiol. Sci. 2012 11 522
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Fang-Sian Lin,Mani Sakthivel,Miao-Syuan Fan,Chien-Hsin Wu,Guan-Lun Fong,Jiang-Jen Lin,Ru-Jong Jeng,Kuo-Chuan Ho J. Mater. Chem. C 2022 10 12232
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Chulu Zhou,Cuiping Hou,Jianhua Cheng Polym. Chem. 2020 11 1735
Additional information on 3-(4-bromophenyl)propanoic acid
Introduction to 3-(4-bromophenyl)propanoic acid (CAS No. 1643-30-7)
3-(4-bromophenyl)propanoic acid, with the chemical formula C9H9BrO2, is a significant compound in the field of pharmaceutical and biochemical research. Its molecular structure, featuring a brominated phenyl ring linked to a propanoic acid moiety, makes it a versatile intermediate in organic synthesis and a valuable precursor in drug development. This compound has garnered attention due to its utility in the synthesis of various bioactive molecules, including potential therapeutic agents.
The CAS No. 1643-30-7 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. The presence of the bromine atom at the para position of the phenyl ring enhances its reactivity, making it a preferred choice for further functionalization in synthetic pathways. This property has been exploited in the development of novel pharmaceuticals targeting neurological and inflammatory disorders.
In recent years, 3-(4-bromophenyl)propanoic acid has been extensively studied for its role in medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer progression. The bromine substituent allows for easy modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups.
One notable application of 3-(4-bromophenyl)propanoic acid is in the synthesis of small-molecule drugs targeting neurological disorders. Studies have demonstrated its utility in generating compounds that modulate neurotransmitter receptors, offering promising leads for treating conditions such as Alzheimer's disease and Parkinson's disease. The phenyl ring's ability to interact with biological targets makes it an attractive scaffold for drug design.
The compound's role in inflammation research is also noteworthy. Researchers have identified that certain derivatives of 3-(4-bromophenyl)propanoic acid exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in immune responses. This has opened up avenues for developing novel anti-inflammatory agents with reduced side effects compared to existing therapies.
Advances in computational chemistry have further enhanced the understanding of 3-(4-bromophenyl)propanoic acid's reactivity and potential applications. Molecular modeling studies have predicted new synthetic routes and highlighted its suitability for use in flow chemistry, a method gaining traction for its efficiency and scalability. These computational insights have guided experimental efforts, leading to faster discovery and optimization of bioactive molecules.
The pharmaceutical industry has also recognized the value of 3-(4-bromophenyl)propanoic acid as a building block for drug candidates. Its incorporation into various scaffolds has resulted in compounds with improved pharmacokinetic profiles, including better solubility and bioavailability. Such improvements are crucial for translating laboratory discoveries into viable therapeutics.
In conclusion, 3-(4-bromophenyl)propanoic acid (CAS No. 1643-30-7) is a multifaceted compound with significant implications in drug discovery and biochemical research. Its unique structural features and reactivity make it a cornerstone in synthesizing novel bioactive molecules targeting diverse diseases. As research continues to uncover new applications, this compound is poised to remain a key player in the development of next-generation pharmaceuticals.
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